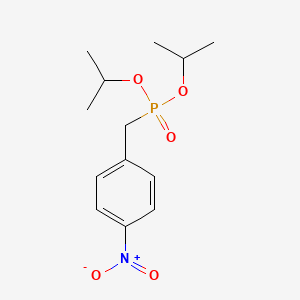

Diisopropyl 4-nitrobenzylphosphonate

Description

Properties

CAS No. |

89822-85-5 |

|---|---|

Molecular Formula |

C13H20NO5P |

Molecular Weight |

301.27 g/mol |

IUPAC Name |

1-[di(propan-2-yloxy)phosphorylmethyl]-4-nitrobenzene |

InChI |

InChI=1S/C13H20NO5P/c1-10(2)18-20(17,19-11(3)4)9-12-5-7-13(8-6-12)14(15)16/h5-8,10-11H,9H2,1-4H3 |

InChI Key |

CDPMOOFFMLPKGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Diisopropyl 4-nitrobenzylphosphonate has shown promise as a prodrug in the development of therapeutic agents. Prodrugs are pharmacologically inactive compounds that become active upon metabolic conversion. The phosphonate moiety can enhance the bioavailability and cellular permeability of drugs.

Key Findings:

- Enhanced Bioavailability: Studies have indicated that phosphonate prodrugs, including this compound derivatives, exhibit improved oral bioavailability compared to their parent compounds. For instance, phosphonate prodrugs have demonstrated over twofold higher absorption in animal models compared to their free acid counterparts .

- Therapeutic Efficacy: The compound has been utilized in synthesizing nucleoside analogs that show significant antiviral activity. For example, modifications to the phosphonate structure have led to compounds with increased efficacy against various viral infections, including HIV and hepatitis B .

Agricultural Applications

Phosphonates play a crucial role in agriculture, particularly as fungicides and herbicides. This compound can be synthesized into derivatives that serve as effective agrochemicals.

Applications:

- Fungicides: Phosphonates are known for their ability to control plant diseases caused by fungi. Compounds derived from this compound have been tested for their fungicidal properties, showing promising results against pathogens like Phytophthora spp. .

- Herbicides: The structural modifications of this compound can lead to herbicidal agents that inhibit specific biochemical pathways in plants, providing a targeted approach to weed management .

Materials Science

In materials science, this compound is explored for its potential in creating advanced materials due to its unique chemical properties.

Applications:

- Hybrid Materials: The incorporation of phosphonates into polymer matrices can enhance material performance, such as thermal stability and mechanical strength. Research has shown that phosphonates can act as effective crosslinking agents in polymer synthesis .

- Supramolecular Chemistry: this compound can participate in supramolecular assemblies, leading to the development of novel materials with tailored functionalities .

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Prodrug development | Enhanced bioavailability; antiviral efficacy |

| Agriculture | Fungicide and herbicide synthesis | Effective against Phytophthora pathogens |

| Materials Science | Hybrid materials | Improved thermal stability and mechanical strength |

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of a this compound derivative against HIV. The compound was modified to enhance its affinity for viral targets. Results showed a significant increase in antiviral activity compared to unmodified compounds, demonstrating the potential for developing new antiviral therapies .

Case Study 2: Agricultural Application

In a field trial assessing the effectiveness of phosphonates as fungicides, this compound derivatives were applied to crops affected by fungal infections. The treated crops exhibited a marked reduction in disease severity and improved yield compared to untreated controls, validating the agricultural utility of this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Diisopropyl 4-nitrobenzylphosphonate shares structural motifs with other phosphonates and aromatic-substituted organophosphorus compounds. Key comparisons include:

*Note: Exact crystallographic data for this compound are unavailable. Trends from bipyrazole systems suggest nitro groups increase intermolecular interactions and alter bond lengths in aromatic cores .

Functional Group Impact on Properties

- Nitro vs. Chloro Substituents : Nitro groups enhance electrophilicity and π-π stacking in crystals, whereas chloro substituents (e.g., in BD 1008/BD 1047) prioritize halogen bonding .

- Diisopropyl vs.

Data Tables Summarizing Key Findings

Table 1: Substituent Effects on Molecular Geometry (Bipyrazole Derivatives)

| Substituent (R2) | Avg. C-N Bond Length (Å) | Packing Density |

|---|---|---|

| 4-Nitrobenzyl | ~1.45 (inferred) | High (layered) |

| H (unsubstituted) | 1.35 | Moderate |

| 2-Nitrophenyl | 1.45 | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Diisopropyl 4-nitrobenzylphosphonate in academic laboratories?

- Methodological Answer : Synthesis typically involves phosphorylation of 4-nitrobenzyl alcohol using diisopropyl phosphite or phosphoramidite reagents under anhydrous conditions. Key steps include:

- Nitrobenzyl precursor preparation : Nitration of benzyl alcohol derivatives followed by purification via column chromatography.

- Phosphorylation : Reacting the nitrobenzyl intermediate with diisopropyl phosphite in the presence of a coupling agent (e.g., tetrazole) under inert atmosphere.

- Structural confirmation : Use and NMR spectroscopy to verify phosphonate ester formation and nitro group integrity .

- Data Table :

| Step | Reagents/Conditions | Key Spectral Signatures ( NMR) |

|---|---|---|

| Phosphorylation | Diisopropyl phosphite, THF, 0°C | δ 20–25 ppm (phosphonate ester) |

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- Storage : Store in airtight containers under nitrogen at 2–8°C to minimize degradation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : NMR (δ 20–25 ppm for phosphonate esters) and NMR (aromatic protons at δ 7.5–8.5 ppm for nitro groups) .

- IR Spectroscopy : Confirm nitro (1520–1350 cm) and P=O (1250–1200 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]).

Advanced Research Questions

Q. How can computational models reconcile discrepancies in thermophysical properties of phosphonate esters?

- Methodological Answer :

- Model Selection : Use GAFF or CHARMM36 force fields for molecular dynamics (MD) simulations, but validate against experimental density and compressibility data. For example, diisopropyl ether simulations showed 2–5% deviation from experimental density at 303.15 K .

- Cross-Validation : Combine MD with quantum mechanical (QM) calculations (e.g., DFT) to refine partial charges and torsional parameters for nitro and phosphonate groups.

- Data Table :

| Force Field | Density Deviation (303.15 K) | Compressibility Factor (β) |

|---|---|---|

| GAFF | +3.1% | 0.012 GPa |

| CHARMM36 | +2.8% | 0.011 GPa |

| Experimental (Ref) | — | 0.014 GPa |

Q. What strategies address contradictions between synthetic yields and theoretical predictions?

- Methodological Answer :

- Reaction Optimization : Use design of experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature). For nitrobenzylphosphonates, polar aprotic solvents (DMF, THF) improve yields by stabilizing intermediates.

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., hydrolyzed phosphonic acids) and adjust reaction conditions (e.g., stricter anhydrous protocols) .

Q. How can biological activity of this compound derivatives be systematically evaluated?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., esterases) using fluorogenic substrates. Compare IC values with diisopropyl fluorophosphate (DFP) benchmarks, which irreversibly inhibit serine-active sites .

- Structure-Activity Relationship (SAR) : Modify the nitro group (e.g., reduce to amine) and assess changes in antiviral activity using plaque reduction assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.